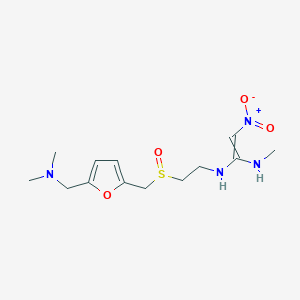

Ranitidine S-oxide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S/c1-14-13(9-17(18)19)15-6-7-22(20)10-12-5-4-11(21-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHXRNHSZTXSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891464 | |

| Record name | Ranitidine-S-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73851-70-4 | |

| Record name | Ranitidine S-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73851-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ranitidine-S-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073851704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranitidine-S-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73851-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RANITIDINE S-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK8SB999BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ranitidine S-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranitidine S-oxide is a prominent metabolite of the widely-recognized H2 receptor antagonist, ranitidine. This technical guide provides an in-depth exploration of the discovery, history, and chemical properties of this compound. It details its metabolic formation, offers a comprehensive experimental protocol for its synthesis, and outlines analytical methodologies for its detection and quantification. This document also compiles available spectroscopic and pharmacokinetic data and explores its known biological activities, serving as a critical resource for researchers in pharmacology, medicinal chemistry, and drug metabolism.

Introduction

Ranitidine, a potent histamine H2-receptor antagonist, was a cornerstone in the treatment of conditions characterized by excessive gastric acid secretion.[1] Its metabolism in vivo leads to the formation of several byproducts, with this compound being a notable, albeit minor, metabolite.[2] The formation of this S-oxide derivative occurs through the oxidation of the sulfide linkage in the ranitidine molecule. This biotransformation is primarily mediated by flavin-containing monooxygenase (FMO) enzymes, particularly FMO3, which is abundant in the adult human liver.[3] Beyond its role as a metabolite, this compound is also recognized as a potential impurity in ranitidine pharmaceutical products.[4] A thorough understanding of its chemical synthesis, analytical characterization, and biological significance is therefore essential for drug development and safety assessment.

Discovery and History

The discovery of this compound is intrinsically linked to the metabolic studies of its parent drug, ranitidine, following its commercial introduction in 1981.[1] Early pharmacokinetic studies aimed at elucidating the biotransformation pathways of ranitidine identified several metabolites, including the N-oxide, S-oxide, and desmethyl derivatives. These investigations revealed that S-oxidation was a metabolic route for ranitidine, contributing to its clearance from the body.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N'-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N-methyl-2-nitro-1,1-ethenediamine | |

| CAS Number | 73851-70-4 | |

| Molecular Formula | C13H22N4O4S | |

| Molecular Weight | 330.41 g/mol | |

| Appearance | Solid (Yellow to brown) | |

| Solubility | Soluble in DMSO | |

| UV max | 235, 327 nm |

Metabolic Pathway

Ranitidine undergoes metabolism in the liver, where it is converted to several metabolites. The primary pathway for the formation of this compound is through the action of flavin-containing monooxygenases.

References

A Comprehensive Technical Guide to Ranitidine S-oxide

This technical guide provides an in-depth overview of Ranitidine S-oxide, a primary metabolite and impurity of the H₂ receptor antagonist, Ranitidine. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and relevant experimental methodologies.

Chemical Identity and Structure

This compound is formed through the S-oxidation of ranitidine.[1] It is recognized as a significant metabolite and is also classified as Ranitidine Related Compound C by the USP and Ranitidine impurity C by the PhEur.[2]

-

Systematic IUPAC Name: (E)-N-{2-[({5-[(Dimethylamino)methyl]-2-furyl}methyl)sulfinyl]ethyl}-N'-methyl-2-nitro-1,1-ethenediamine

-

Molecular Formula: C₁₃H₂₂N₄O₄S

-

SMILES String: CN\C(NCCS(=O)Cc1ccc(CN(C)C)o1)=C/--INVALID-LINK--=O

-

InChI Key: SKHXRNHSZTXSLP-UKTHLTGXSA-N

The chemical structure of this compound is characterized by the presence of a sulfinyl group, which results from the oxidation of the sulfide moiety in the parent ranitidine molecule.

Physicochemical and Pharmacokinetic Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 73851-70-4 | |

| Molecular Weight | 330.40 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Storage Temperature | 2-8°C | |

| Metabolic Formation | ~1% of a ranitidine dose is metabolized to S-oxide |

Metabolism and Toxicology

This compound is a metabolite of ranitidine, formed in humans and other species. The biotransformation is primarily catalyzed by flavin-containing monooxygenase enzymes.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ranitidine S-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine S-oxide is a primary metabolite of ranitidine, a widely-known histamine H₂ receptor antagonist used to reduce stomach acid production. The S-oxidation of the thioether group in the ranitidine molecule is a key metabolic pathway, primarily mediated by flavin-containing monooxygenase (FMO) enzymes, particularly FMO3 and FMO5.[1] Understanding the physicochemical properties of this metabolite is crucial for comprehensive pharmacokinetic and toxicological assessments of the parent drug. This guide provides a detailed overview of the known physical and chemical characteristics of this compound, experimental protocols for its analysis, and a visualization of its formation pathway.

Core Physical and Chemical Properties

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Experimental and General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂N₄O₄S | PubChem[2] |

| Physical State | Solid | Cayman Chemical[1] |

| Solubility | Soluble in DMSO | Cayman Chemical[1] |

| UV λmax | 235, 327 nm | Cayman Chemical |

| CAS Number | 73851-70-4 | PubChem |

Table 2: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 330.41 g/mol | PubChem |

| Exact Mass | 330.13617637 Da | PubChem |

| XLogP3-AA (LogP) | 0.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| Topological Polar Surface Area | 123 Ų | PubChem |

Spectral Data

Detailed experimental spectra for this compound are limited. However, some key spectral information has been reported.

-

UV-Vis Spectroscopy: this compound exhibits maximum absorbance (λmax) at 235 and 327 nm.

-

Mass Spectrometry: LC-ESI-QTOF mass spectrometry data is available, showing a precursor m/z of 331.1435 [M+H]⁺.

Note: Detailed 1H NMR, 13C NMR, and IR spectra specifically for this compound are not provided in the searched literature. The available NMR and IR data primarily pertain to the parent compound, ranitidine.

Experimental Protocols

Synthesis of this compound (General Protocol)

A detailed, step-by-step protocol for the laboratory synthesis of this compound is not explicitly outlined in the provided search results. However, its formation via oxidation of ranitidine is well-established. A general approach to synthesize this compound would involve the controlled oxidation of ranitidine.

Principle: The thioether moiety in ranitidine can be oxidized to a sulfoxide using a suitable oxidizing agent.

General Procedure:

-

Dissolution: Dissolve ranitidine in a suitable organic solvent.

-

Oxidation: Add a controlled amount of an oxidizing agent (e.g., a peroxy acid like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide) to the solution, often at a reduced temperature to control the reaction and prevent over-oxidation to the sulfone.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Once the reaction is complete, quench any remaining oxidizing agent and purify the this compound from the reaction mixture using techniques like column chromatography or recrystallization.

Analytical Method for Ranitidine and its Metabolites (including S-oxide) by HPLC

Several HPLC methods have been developed for the separation and quantification of ranitidine and its metabolites from various matrices.

Principle: Reversed-phase HPLC is commonly used to separate compounds based on their hydrophobicity. A polar mobile phase is used with a nonpolar stationary phase.

Example HPLC Method:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific composition and gradient profile would need to be optimized for the best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both ranitidine and this compound have significant absorbance (e.g., 230 nm or 322 nm).

-

Sample Preparation: Biological samples (e.g., plasma, urine) would require a sample preparation step such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before injection into the HPLC system.

Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.

Principle: The drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate degradation products.

General Protocol for Oxidative Degradation:

-

Sample Preparation: Prepare a solution of ranitidine in a suitable solvent.

-

Stress Condition: Treat the solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and maintain the mixture at a specific temperature (e.g., room temperature or slightly elevated) for a defined period.

-

Analysis: At various time points, withdraw aliquots of the stressed sample, neutralize if necessary, and analyze by a stability-indicating HPLC method to identify and quantify the degradation products, including this compound.

Signaling Pathways and Logical Relationships

Metabolic Pathway of Ranitidine

Ranitidine is metabolized in the liver to several products, with N-oxidation and S-oxidation being significant pathways. The S-oxidation is catalyzed by Flavin-containing monooxygenases.

Caption: Metabolic pathway of Ranitidine to its major metabolites.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix using HPLC.

Caption: A typical experimental workflow for HPLC analysis.

References

In Vitro Formation of Ranitidine S-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanisms underlying the in vitro formation of ranitidine S-oxide, a primary metabolite of the H2-receptor antagonist ranitidine. The document elucidates the principal enzymatic pathways responsible for this biotransformation, with a strong emphasis on the roles of flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes. Quantitative data on enzyme kinetics and metabolite formation are presented in tabular format for comparative analysis. Detailed experimental protocols for conducting in vitro metabolism studies and analytical methods for quantification are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the processes involved.

Introduction

Ranitidine, a widely used histamine H2-receptor antagonist, undergoes extensive metabolism in vivo, leading to the formation of several metabolites, including ranitidine N-oxide, this compound, and desmethylranitidine. Understanding the mechanisms of formation of these metabolites, particularly in vitro, is crucial for drug metabolism and pharmacokinetic studies. This guide focuses specifically on the formation of this compound, providing a detailed examination of the enzymatic systems involved.

Mechanisms of this compound Formation

The in vitro formation of this compound is predominantly an enzymatic process. Non-enzymatic formation under physiological pH and temperature conditions is not considered a significant contributor to its formation in controlled in vitro metabolism assays.[1][2][3][4][5]

The Role of Flavin-Containing Monooxygenases (FMOs)

The primary catalysts for the S-oxidation of ranitidine are the flavin-containing monooxygenases (FMOs). These NADPH-dependent enzymes are crucial in the metabolism of a variety of xenobiotics containing nitrogen and sulfur atoms.

-

FMO3 as the Key Enzyme: Among the FMO isoforms, FMO3, the major form present in the adult human liver, is the most significant contributor to the formation of both ranitidine N-oxide and this compound. Studies with recombinant human FMOs have demonstrated the high catalytic efficiency of FMO3 in this reaction.

-

Contribution of Other FMO Isoforms: Other FMO isoforms, such as FMO1 and FMO5, also contribute to ranitidine S-oxidation, but to a lesser extent than FMO3. FMO1 is primarily expressed in the kidney, while FMO5 is found in the liver, kidney, and lung. FMO2 has been shown to have negligible activity towards ranitidine S-oxidation.

The Role of Cytochrome P450 (CYP) Enzymes

The involvement of the cytochrome P450 (CYP) superfamily of enzymes in the S-oxidation of ranitidine is considered to be minor. While CYPs are the primary enzymes responsible for the desmethylation of ranitidine, their contribution to S-oxide formation is minimal. Inhibition studies using the general CYP inhibitor SKF525A have shown a significant reduction in desmethylation but a much smaller effect on S-oxidation. Specific CYP isoforms that have been implicated in ranitidine's overall metabolism include CYP1A2, CYP2D6, and CYP3A4, primarily for pathways other than S-oxidation.

Quantitative Data on this compound Formation

The following tables summarize the quantitative data on the in vitro formation of this compound.

| Enzyme Source | Metabolite | Formation Rate (pmol/min/nmol enzyme) | Reference |

| Recombinant Human FMO1 | This compound | 45 | |

| Recombinant Human FMO2 | This compound | 0 | |

| Recombinant Human FMO3 | This compound | 580 | |

| Recombinant Human FMO5 | This compound | 280 |

Table 1: Catalytic Activities of Recombinant Human FMO Isoforms in the Formation of this compound.

| Enzyme System | Inhibitor | Concentration | % Inhibition of S-oxidation | Reference |

| Rat and Human Liver Microsomes | Methimazole (FMO inhibitor) | Not specified | 71-85% | |

| Rat and Human Liver Microsomes | SKF525A (CYP inhibitor) | Not specified | Minor |

Table 2: Inhibition of Ranitidine S-oxidation in Liver Microsomes.

Experimental Protocols

In Vitro Incubation for Ranitidine Metabolism

This protocol describes a general procedure for assessing the metabolism of ranitidine to its S-oxide in human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Ranitidine hydrochloride

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Methimazole (FMO inhibitor)

-

SKF525A (CYP inhibitor)

-

Acetonitrile (for reaction termination)

-

Internal standard for HPLC analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and ranitidine (e.g., 100 µM) in potassium phosphate buffer (pH 7.4). For inhibitor studies, include methimazole (e.g., 100 µM) or SKF525A (e.g., 10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

-

Sample Preparation for HPLC: Transfer the supernatant to an HPLC vial for analysis.

HPLC Method for Quantification of Ranitidine and this compound

This section outlines a typical HPLC method for the simultaneous separation and quantification of ranitidine and its S-oxide metabolite.

Chromatographic Conditions:

| Parameter | Condition | Reference |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | |

| Mobile Phase | A mixture of methanol and 0.1 M ammonium acetate (e.g., 85:15 v/v) or 35 mM potassium dihydrogen phosphate (pH 7.0) and acetonitrile (e.g., 78:28 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Injection Volume | 20 µL | |

| Detection | UV at 322 nm or 215 nm | |

| Column Temperature | Ambient or 35°C |

Table 3: Example HPLC Conditions for Ranitidine and this compound Analysis.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

- 1. Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of ranitidine hydrochloride at dilute concentration in intravenous infusion fluids at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthetic Pathway of Ranitidine S-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of ranitidine S-oxide, a primary metabolite of the widely used H2-receptor antagonist, ranitidine. The document details the enzymatic processes involved, with a focus on the central role of Flavin-Containing Monooxygenases (FMOs). It presents quantitative data on metabolite formation and enzyme kinetics, outlines detailed experimental protocols for the investigation of this pathway, and includes visual diagrams to elucidate the metabolic cascade and experimental workflows. This guide is intended to be a valuable resource for researchers in drug metabolism, pharmacology, and toxicology, aiding in the understanding of ranitidine's metabolic fate and providing a framework for similar investigations of other xenobiotics.

Introduction

Ranitidine, a potent histamine H2-receptor antagonist, has been extensively used in the treatment of conditions caused by excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease. The metabolism of ranitidine is a critical aspect of its pharmacology and toxicology, leading to the formation of several metabolites, including ranitidine N-oxide, this compound, and desmethylranitidine[1][2][3]. The S-oxidation of the thioether moiety in the ranitidine molecule results in the formation of this compound. Understanding the specifics of this biotransformation is crucial for a complete toxicological and pharmacological profile of the parent drug.

This guide focuses specifically on the biosynthetic pathway of this compound, providing a detailed examination of the enzymes responsible, the kinetics of the reaction, and the experimental methodologies used to study this metabolic process.

The Biosynthetic Pathway of this compound

The formation of this compound from ranitidine is an oxidative metabolic process primarily occurring in the liver. This biotransformation is catalyzed by the Flavin-Containing Monooxygenase (FMO) system, a family of NADPH-dependent enzymes located in the endoplasmic reticulum of various tissues.

Key Enzymes and Cellular Location

The primary enzyme responsible for the S-oxidation of ranitidine is Flavin-Containing Monooxygenase 3 (FMO3) , which is the major FMO isoform expressed in the adult human liver[1][4]. Other FMO isoforms, such as FMO1 and FMO5, have also been shown to catalyze this reaction, albeit to a lesser extent. While Cytochrome P450 (CYP) enzymes are involved in other aspects of ranitidine metabolism, such as N-demethylation, they play a minimal role in its S-oxidation.

Biochemical Reaction

The S-oxidation of ranitidine by FMO3 involves the transfer of an oxygen atom from a hydroperoxyflavin intermediate within the enzyme's active site to the sulfur atom of the ranitidine molecule. This reaction requires NADPH as a reducing equivalent and molecular oxygen. The overall reaction can be summarized as follows:

Ranitidine + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

dot

Caption: Metabolic pathways of ranitidine.

Quantitative Data

The following tables summarize the quantitative data available for the biosynthesis of this compound.

Table 1: Ranitidine Metabolite Formation in Liver Microsomes

| Species | Metabolite | Percentage of Total Metabolites | Reference |

| Human | This compound | 13-18% | |

| Human | Ranitidine N-oxide | 66-76% | |

| Human | Desmethylranitidine | 12-16% | |

| Rat | This compound | 13-18% | |

| Rat | Ranitidine N-oxide | 66-76% | |

| Rat | Desmethylranitidine | 12-16% |

Table 2: Activity of Recombinant Human FMO Isoforms in this compound Formation

| FMO Isoform | This compound Formation Rate (pmol/min/nmol FMO) | Reference |

| FMO1 | 45 | |

| FMO2 | 0 | |

| FMO3 | 580 | |

| FMO5 | 280 |

Table 3: Kinetic Parameters of Human FMO3 for Various Substrates

| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| Nicotine (N'-oxidation) | 700 | 16 (nL/min/mg) | |

| Methimazole (S-oxidation) | Not specified | Not specified | |

| Trimethylamine (N-oxidation) | 11.3 - 16.3 | 522.7 - 651.4 |

Experimental Protocols

This section provides detailed methodologies for the investigation of this compound formation.

In Vitro Incubation with Human Liver Microsomes

This protocol describes a typical experiment to measure the formation of this compound using pooled human liver microsomes.

Materials:

-

Pooled human liver microsomes (commercially available)

-

Ranitidine hydrochloride

-

This compound standard

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (HPLC grade)

-

Trichloroacetic acid (TCA) or other quenching solvent

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ranitidine hydrochloride in water or buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Keep all reagents on ice.

-

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine the following on ice:

-

Potassium phosphate buffer (to final volume)

-

Human liver microsomes (typically 0.2-1.0 mg/mL final concentration)

-

Ranitidine solution (to achieve the desired final substrate concentration, e.g., 1-100 µM)

-

-

Prepare a negative control without the NADPH regenerating system.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or a solution of TCA.

-

Vortex the mixture to precipitate the proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for HPLC analysis.

-

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the separation and quantification of ranitidine and its S-oxide metabolite.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. For example, a gradient elution might be employed.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Ranitidine and its metabolites can be detected by UV absorbance, typically around 230 nm or 315 nm.

-

Injection Volume: 20-50 µL.

Quantification:

-

Prepare a standard curve of this compound of known concentrations.

-

Inject the standards and the supernatant from the incubation samples into the HPLC system.

-

Identify the this compound peak in the samples by comparing its retention time with that of the standard.

-

Quantify the amount of this compound formed in the samples by integrating the peak area and comparing it to the standard curve.

Visualizations

Experimental Workflow for Investigating Ranitidine S-oxidation

The following diagram illustrates a typical workflow for studying the in vitro metabolism of ranitidine to its S-oxide.

dot

References

- 1. Oxidation of ranitidine by isozymes of flavin-containing monooxygenase and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Characterization of Human Flavin-Containing Monooxygenase (FMO) 3 and FMO5 Expressed as Maltose-Binding Protein Fusions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for Ranitidine S-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Ranitidine S-oxide, a primary metabolite of the H2-receptor antagonist ranitidine. The information presented herein is intended to support research, analysis, and drug development activities. This document compiles and presents Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the methodologies for their acquisition.

Mass Spectrometry (MS) Data

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a principal technique for the identification and quantification of ranitidine and its metabolites.

Table 1: LC-MS Data for this compound [1]

| Parameter | Value |

| Precursor m/z | 331.1435 |

| Adduct | [M+H]⁺ |

| Fragmentation Mode | Collision-Induced Dissociation (CID) |

| Major Fragment Ions (m/z) | Relative Intensity |

| 94.0421 | 999 |

| 94.0669 | 527 |

| 97.0769 | 388 |

| 58.0701 | 360 |

| 110.0963 | 291 |

| 65.0428 | 999 |

| 66.0515 | 763 |

| 94.0419 | 763 |

| 94.0663 | 646 |

| 97.0758 | 470 |

Experimental Protocol: LC-MS

The data presented was obtained using a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer.

-

Instrumentation : TripleTOF 5600 SCIEX[1]

-

Column : Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm), Agilent[1]

-

Ionization Mode : Positive Electrospray Ionization (ESI)[1]

-

Retention Time : 2.941 min[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Data for Ranitidine (for comparison)

| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |

| 6.85 | s | Furan CH |

| 6.66 | s | Furan CH |

| 6.39 | s | =CH-NO₂ |

| 4.33 | s | Furan-CH₂-S |

| 3.85 | t | S-CH₂-CH₂-N |

| 3.45-3.47 | m | S-CH₂-CH₂-N |

| 2.91 | s | N-CH₃ |

| 2.85 | s | N(CH₃)₂ |

Table 3: ¹³C NMR Data for Ranitidine (for comparison)

| Chemical Shift (ppm) | Assignment (Tentative) |

| 156.6 | C=C-NO₂ |

| 152.1 | Furan C-O |

| 150.4 | Furan C |

| 109.1 | Furan CH |

| 108.1 | Furan CH |

| 97.9 | =CH-NO₂ |

| 55.6 | Furan-CH₂-S |

| 44.6 | N(CH₃)₂ |

| 40.7 | S-CH₂-CH₂-N |

| 30.6 | N-CH₃ |

| 28.2 | S-CH₂-CH₂-N |

Experimental Protocol: NMR (General for Ranitidine)

-

Instrumentation : Varian or Bruker Spectrometer (300-600 MHz)

-

Solvent : Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Standard : Tetramethylsilane (TMS) or residual solvent peak.

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not widely published. However, the IR spectrum of the parent compound, ranitidine, provides a baseline for identifying key functional groups. The most significant change expected in the IR spectrum of this compound compared to ranitidine would be the appearance of a strong absorption band corresponding to the S=O stretching vibration, typically observed in the range of 1030-1070 cm⁻¹.

Table 4: Key IR Absorption Bands for Ranitidine (for comparison)

| Wavenumber (cm⁻¹) | Functional Group |

| 3209 | N-H Stretch |

| 2944 | C-H Stretch (aliphatic) |

| 1620 | C=C Stretch (nitroenamine) |

| 1574 | N-H Bend |

| 1384 | NO₂ Stretch (asymmetric) |

| 1230 | C-N Stretch |

| 1019 | C-O-C Stretch (furan) |

Experimental Protocol: FTIR (General)

-

Technique : Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

-

Instrumentation : Fourier Transform Infrared (FTIR) Spectrometer.

-

Spectral Range : Typically 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

Conclusion

This guide provides a summary of the currently available spectroscopic data for this compound, with a primary focus on mass spectrometry. While detailed experimental NMR and IR spectra for the S-oxide metabolite are not widely disseminated in public databases, the provided data for the parent compound, ranitidine, offers a valuable reference for researchers. The experimental protocols and workflows outlined here serve as a guide for the analytical characterization of this and related compounds. Further research to publish a complete spectroscopic profile of this compound would be a valuable contribution to the scientific community.

References

Solubility Profile of Ranitidine S-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ranitidine S-oxide, a primary metabolite of the H2-receptor antagonist Ranitidine. Understanding the solubility of this compound is critical for in-vitro experimental design, analytical method development, and further pharmaceutical research. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H22N4O4S | [1] |

| Molecular Weight | 330.41 g/mol | [1] |

| CAS Number | 73851-70-4 | [2] |

| Appearance | Solid | [2] |

Solubility Data for this compound

| Solvent | Solubility | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | [2] |

| Water | 125 mg/mL | Ultrasonic and warming and heat to 60°C |

Comparative Solubility Data: Ranitidine Hydrochloride

For context, the following table summarizes the solubility of the parent drug, Ranitidine Hydrochloride. It is important to note that the S-oxidation will alter the physicochemical properties, and therefore the solubility of the metabolite may differ significantly from the parent compound.

| Solvent | Solubility Description | Source |

| Acetic Acid | Soluble | |

| Water | Soluble | |

| Methanol | Soluble | |

| Ethanol | Slightly soluble | |

| Chloroform | Practically insoluble | |

| Dimethyl Sulfoxide (DMSO) | Approximately 1 mg/mL |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound. The following protocol outlines the key steps.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, acetone)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Analytical balance

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation is reached.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment. Centrifugation at the same temperature can be used to facilitate this separation.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

In Silico Prediction of Ranitidine S-oxide Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranitidine, a widely used histamine H2-receptor antagonist, has come under scrutiny due to the presence of the genotoxic impurity N-nitrosodimethylamine (NDMA) in some formulations.[1][2] This has led to increased interest in the toxicological profile of its metabolites, including Ranitidine S-oxide. This technical guide provides an in-depth analysis of the in silico predicted toxicity of this compound, a major metabolite of ranitidine.[3] The guide summarizes quantitative predictions from computational models, details the methodologies of these predictive tools, and outlines the experimental protocols for in vitro assays used to validate such predictions. Furthermore, it visualizes key signaling pathways potentially implicated in the predicted toxicities.

In Silico Toxicity Prediction of this compound

The toxicological profile of this compound was evaluated using the ProTox-II webserver, a computational tool that predicts various toxicity endpoints based on a chemical's structure.[4] ProTox-II employs a combination of machine learning models, pharmacophores, and fragment propensities to derive its predictions. For comparative purposes, a prediction for the parent drug, ranitidine, from the expert rule-based system Derek Nexus is also included.

Quantitative Toxicity Predictions

The following table summarizes the in silico toxicity predictions for this compound generated by the ProTox-II webserver.

| Toxicity Endpoint | Prediction | Probability Score | Predicted LD50 (mg/kg) | Toxicity Class |

| Hepatotoxicity | Active | 0.98 | 2500 | 5 |

| Carcinogenicity | Active | 0.69 | ||

| Mutagenicity | Inactive | 0.57 | ||

| Cytotoxicity | Inactive | 0.69 | ||

| Immunotoxicity | Inactive | 0.52 |

Data sourced from an in-silico study utilizing the ProTox-II webserver.

For the parent compound, ranitidine, an in silico evaluation using the Derek Nexus knowledge-based system predicted a plausible outcome for hepatotoxicity.

Methodologies of In Silico Prediction Tools

ProTox-II Webserver

ProTox-II is a freely accessible webserver for the prediction of chemical toxicity. It integrates various computational methods to predict a wide range of toxicological endpoints.

-

Core Methodology: The platform's predictions are based on a combination of machine learning models, molecular similarity, pharmacophore-based models, and fragment propensities.

-

Data Sources: The predictive models are built upon data from both in vitro assays (e.g., Ames bacterial mutation assays, HepG2 cytotoxicity assays) and in vivo studies (e.g., carcinogenicity and hepatotoxicity data).

-

Endpoints: ProTox-II can predict acute toxicity, hepatotoxicity, cytotoxicity, carcinogenicity, mutagenicity, immunotoxicity, and interactions with various toxicological pathways.

-

Output: The webserver provides a toxicity prediction, a confidence score, and an overall toxicity radar chart. It also identifies the three most similar compounds with known acute toxicity.

Derek Nexus

Derek Nexus, developed by Lhasa Limited, is an expert rule-based system for the prediction of toxicity.

-

Core Methodology: Derek Nexus utilizes a knowledge base of structural alerts, which are chemical substructures associated with specific toxicities (toxicophores). These alerts are developed by expert scientists based on published and proprietary data. The software evaluates a query molecule for the presence of these toxicophores to generate a toxicity prediction.

-

Prediction Output: Predictions are qualitative and are expressed in terms of likelihood, such as "plausible," "probable," or "equivocal". The output also provides the reasoning behind the prediction, including the specific alert that was triggered and supporting data.

-

Endpoints: Derek Nexus covers a broad range of toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, skin sensitization, and reproductive toxicity.

-

Regulatory Acceptance: Expert rule-based systems like Derek Nexus are one of the two complementary in silico methodologies recommended by guidelines such as the ICH M7 for the assessment of mutagenic impurities.

Experimental Protocols for Validation

The in silico predictions of genotoxicity and mutagenicity can be experimentally validated using a battery of in vitro tests. The following are detailed methodologies for key assays.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

-

Tester Strains: A set of bacterial strains with different mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon are selected. Commonly used strains include TA98, TA100, TA1535, TA1537, and WP2 uvrA.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic metabolic processes in mammals.

-

Exposure: The tester strains are exposed to various concentrations of the test substance in a liquid suspension (pre-incubation method) or directly on agar plates (plate incorporation method).

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration and compared to the number of spontaneous revertants in the negative control.

-

Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is also statistically significant.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.

-

Cell Lines: Suitable mammalian cell lines, such as human peripheral blood lymphocytes, CHO, or TK6 cells, are used.

-

Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a short period (3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer period (1.5-2 normal cell cycles) without S9.

-

Cytokinesis Block: Cytochalasin B is often added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis.

-

Harvesting and Staining: After the exposure period, cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The cytotoxicity of the test substance is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI).

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance has the potential to cause chromosomal damage.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: A single-cell suspension is prepared from the chosen cell line after exposure to the test substance.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

-

DNA Unwinding and Electrophoresis: The DNA is unwound under alkaline or neutral conditions. Electrophoresis is then applied, causing broken DNA fragments to migrate away from the nucleus, forming a "comet tail".

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Scoring: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, which is a measure of the extent of DNA damage.

-

Interpretation: An increase in the length and intensity of the comet tail indicates an increase in DNA damage.

Visualizations

In Silico Toxicity Prediction Workflow

References

- 1. Regulation of p53 stability and activity in response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p53 regulation upon genotoxic stress: intricacies and complexities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

The Role of Ranitidine S-oxide in Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been widely used for the treatment of conditions associated with gastric acid. Understanding its metabolic fate is crucial for comprehending its efficacy and safety profile. One of the key metabolites in this process is Ranitidine S-oxide. This technical guide provides an in-depth overview of the role of this compound in drug metabolism studies, detailing its formation, the enzymes involved, analytical methodologies for its quantification, and its toxicological significance. This document is intended to serve as a comprehensive resource for professionals in the field of drug metabolism and development.

Metabolic Formation of this compound

Ranitidine undergoes metabolism in the liver, leading to the formation of several metabolites, including Ranitidine N-oxide, Desmethylranitidine, and this compound.[1][2][3] this compound is a product of the S-oxidation of the thioether group in the ranitidine molecule.[4]

Key Enzymes in Ranitidine S-oxidation

The formation of this compound is primarily catalyzed by Flavin-containing monooxygenases (FMOs).[5] Studies using human liver microsomes and recombinant FMO isozymes have identified FMO3 as the major enzyme responsible for both N- and S-oxidation of ranitidine. FMO1 and FMO5 also contribute to the formation of this compound, although to a lesser extent. While Cytochrome P450 (CYP) enzymes are involved in the desmethylation of ranitidine, their role in S-oxidation is considered minor. Inhibition studies have shown that methimazole, an FMO inhibitor, significantly reduces the formation of both Ranitidine N-oxide and S-oxide.

Quantitative Analysis of Ranitidine Metabolism

The following tables summarize key quantitative data related to the metabolism of ranitidine, focusing on the formation of its major metabolites.

Table 1: Metabolite Distribution of Ranitidine in Humans

| Metabolite | Percentage of Excreted Dose in Urine | Citation |

| Unchanged Ranitidine | ~30% (oral dose) | |

| Ranitidine N-oxide | < 4% | |

| This compound | ~1% | |

| Desmethylranitidine | ~1% |

Table 2: In Vitro Metabolism of Ranitidine in Human and Rat Liver Microsomes

| Metabolite | Relative Percentage of Total Metabolites Formed | Citation |

| Ranitidine N-oxide | 66-76% | |

| This compound | 13-18% | |

| Desmethylranitidine | 12-16% |

Table 3: Catalytic Activity of Recombinant Human FMO Isozymes in Ranitidine Oxidation

| FMO Isozyme | Ranitidine N-oxide Formation (pmol/min/nmol FMO) | This compound Formation (pmol/min/nmol FMO) | Citation |

| FMO1 | 39 | 45 | |

| FMO2 | 79 | 0 | |

| FMO3 | 2180 | 580 | |

| FMO5 | 4 | 280 |

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound. The following sections provide an overview of key experimental protocols.

In Vitro Metabolism of Ranitidine using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of ranitidine to this compound in a controlled in vitro system.

1. Preparation of Incubation Mixture:

-

Prepare a reaction mixture containing:

-

Pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration).

-

NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

2. Initiation of Reaction:

-

Add ranitidine (substrate) to the pre-warmed reaction mixture to a final concentration (e.g., 1 mM).

3. Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time may be varied to study the reaction kinetics.

4. Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol (e.g., 2 volumes).

5. Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins (e.g., 10,000 x g for 10 minutes).

-

Collect the supernatant for analysis.

Analytical Method: HPLC-MS/MS for Quantification of Ranitidine and its Metabolites

This method provides a sensitive and specific approach for the simultaneous quantification of ranitidine and its metabolites, including this compound.

1. Chromatographic Separation:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A constant flow rate (e.g., 0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

2. Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection Method: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for ranitidine, this compound, Ranitidine N-oxide, and Desmethylranitidine are monitored.

-

Example Transitions:

-

Ranitidine: m/z 315.1 → 176.1

-

This compound: m/z 331.1 → 176.1

-

Ranitidine N-oxide: m/z 331.1 → 284.1

-

Desmethylranitidine: m/z 301.1 → 176.1

-

-

-

Data Analysis: The concentration of each analyte is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of analytical standards.

Visualizations

The following diagrams illustrate the metabolic pathway of ranitidine and a typical experimental workflow for its in vitro metabolism studies.

Metabolic pathway of ranitidine.

In vitro drug metabolism workflow.

Toxicological Significance of this compound

While this compound is a minor metabolite, its toxicological profile is of interest. Some studies have indicated that this compound can be mutagenic to certain bacterial strains and genotoxic to E. coli at specific concentrations. Additionally, it has shown acute cytotoxicity to some aquatic species. It is important to note that chronic toxicity studies in rats with the parent drug, ranitidine, at high doses showed reversible liver changes, but these were not specifically attributed to the S-oxide metabolite.

Conclusion

This compound is a well-characterized, albeit minor, metabolite of ranitidine formed primarily through the action of FMO3. Its role in drug metabolism studies is significant for providing a complete picture of the biotransformation of ranitidine. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers investigating the metabolic pathways of ranitidine and other xenobiotics. Further research into the specific toxicological effects of this compound may be warranted to fully understand its contribution to the overall safety profile of ranitidine.

References

- 1. The use of on-line high-performance liquid chromatography-mass spectrometry for the identification of ranitidine and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:73851-70-4 | Chemsrc [chemsrc.com]

- 3. [Chronic toxicity study of ranitidine hydrochloride orally administered in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

Preliminary Cytotoxicity Screening of Ranitidine S-oxide: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranitidine, a widely used histamine H2-receptor antagonist, is metabolized in the liver to several byproducts, including Ranitidine S-oxide.[1] While the pharmacology of the parent drug is well-documented, the potential cytotoxic effects of its metabolites are less understood. This technical guide provides a comprehensive overview of a proposed preliminary cytotoxicity screening of this compound. It outlines detailed experimental protocols for key in vitro assays, presents a framework for data analysis and visualization, and discusses potential signaling pathways that may be involved in any observed cytotoxicity. This document is intended to serve as a methodological resource for researchers and drug development professionals investigating the safety profile of ranitidine metabolites.

Introduction

This compound is a metabolite of ranitidine, formed via S-oxidation, a process mediated by flavin-containing monooxygenase 3 (FMO3) and FMO5.[2] While some data exists on its environmental and microbial toxicity, including acute cytotoxicity to aquatic species and mutagenicity in bacteria, a comprehensive understanding of its effects on human cells is lacking.[2] In vitro cytotoxicity assays are crucial tools in preclinical drug development for assessing the safety and therapeutic potential of compounds by measuring their toxic effects on cells.[3] This guide details a proposed workflow for the preliminary cytotoxicity screening of this compound.

Experimental Protocols

A multi-parametric approach is recommended to assess the cytotoxicity of this compound, encompassing assays that measure cell viability, membrane integrity, and metabolic activity.[4]

Cell Culture

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells are a relevant model for studying the cytotoxicity of a drug metabolite, as the liver is the primary site of ranitidine metabolism.

-

Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the treatment period, collect 50 µL of the cell culture supernatant from each well.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each supernatant sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate cytotoxicity as a percentage relative to a positive control (cells treated with a lysis buffer).

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

| Concentration (µM) | Cell Viability (%) - 24h (MTT Assay) | Cytotoxicity (%) - 24h (LDH Assay) | Cell Viability (%) - 48h (MTT Assay) | Cytotoxicity (%) - 48h (LDH Assay) |

| Vehicle Control | 100 ± 4.5 | 5 ± 1.2 | 100 ± 5.1 | 6 ± 1.5 |

| 0.1 | 98 ± 3.9 | 6 ± 1.1 | 97 ± 4.2 | 7 ± 1.3 |

| 1 | 95 ± 4.1 | 8 ± 1.4 | 92 ± 3.8 | 10 ± 1.8 |

| 10 | 88 ± 5.2 | 15 ± 2.1 | 81 ± 4.9 | 22 ± 2.5 |

| 100 | 65 ± 6.1 | 35 ± 3.5 | 52 ± 5.8 | 48 ± 4.1 |

| 1000 | 32 ± 4.8 | 68 ± 5.2 | 15 ± 3.9 | 85 ± 6.3 |

| Doxorubicin (10 µM) | 25 ± 3.5 | 75 ± 6.1 | 10 ± 2.8 | 90 ± 5.9 |

| Table 1: Hypothetical Cytotoxicity Data for this compound on HepG2 Cells. Data are presented as mean ± standard deviation. |

Visualization of Experimental Workflow and Potential Signaling Pathways

Visual diagrams are essential for conveying complex experimental workflows and biological pathways.

Caption: Experimental workflow for the cytotoxicity screening of this compound.

While the precise signaling pathways affected by this compound are yet to be elucidated, we can hypothesize potential pathways based on the known effects of the parent compound, ranitidine, which has been shown to influence pathways such as PI3K-Akt.

Caption: A hypothetical signaling pathway potentially involved in this compound induced cytotoxicity.

Conclusion

This technical guide outlines a robust and comprehensive framework for the preliminary in vitro cytotoxicity screening of this compound. The proposed combination of metabolic and membrane integrity assays, coupled with a relevant cell model, provides a solid foundation for assessing the potential toxicological risks associated with this ranitidine metabolite. The presented experimental protocols and data visualization frameworks are designed to be readily adaptable for implementation in a research or drug development setting. Further studies will be necessary to elucidate the precise molecular mechanisms and signaling pathways involved in any observed cytotoxicity of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Ranitidine S-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Ranitidine S-oxide, a primary metabolite of Ranitidine. The synthesis involves the controlled oxidation of Ranitidine using hydrogen peroxide. Purification of the target compound is achieved through preparative high-performance liquid chromatography (HPLC). This application note is intended to guide researchers in the efficient production of this compound for analytical standards, metabolic studies, and further research applications.

Introduction

Ranitidine, a histamine H2-receptor antagonist, is metabolized in vivo to several compounds, with Ranitidine N-oxide and this compound being significant metabolites. The S-oxide is formed by the oxidation of the sulfide group in the ranitidine molecule. Accurate analytical standards of these metabolites are crucial for pharmacokinetic and drug metabolism studies. This document outlines a straightforward and reproducible method for the chemical synthesis of this compound from ranitidine hydrochloride and its subsequent purification.

Chemical Structures

| Compound | Structure |

| Ranitidine |

|

| This compound |

|

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes the oxidation of ranitidine hydrochloride to this compound using hydrogen peroxide as the oxidizing agent.

Materials:

-

Ranitidine hydrochloride

-

Hydrogen peroxide (30% w/w solution)

-

Glacial acetic acid

-

Deionized water

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve 1.0 g of ranitidine hydrochloride in 20 mL of glacial acetic acid. Stir the solution at room temperature until all the solid has dissolved.

-

Addition of Oxidizing Agent: Cool the solution in an ice bath. Slowly add 0.5 mL of 30% hydrogen peroxide dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 16 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or analytical HPLC.

-

Quenching and Neutralization: Carefully quench the reaction by slowly adding the mixture to a beaker containing 100 mL of ice-cold deionized water. Neutralize the solution to a pH of approximately 7.5 by the slow addition of solid sodium bicarbonate with constant stirring. Be cautious as this will cause effervescence.

-

Extraction: Transfer the neutralized aqueous solution to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid or viscous oil.

Part 2: Purification of this compound by Preparative HPLC

This protocol details the purification of the crude this compound using a preparative reverse-phase HPLC system.

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

Collection tubes or fraction collector

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid (optional)

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

-

Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the analytical separation of the crude product.

-

Flow Rate: Appropriate for the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

-

Detection: UV at 229 nm.

-

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the main peak of this compound.

-

Purity Analysis and Concentration: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with high purity (>95%) and remove the solvent under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Synthesis and Purification Summary (Expected Results)

| Parameter | Value |

| Starting Material | Ranitidine Hydrochloride |

| Oxidizing Agent | Hydrogen Peroxide |

| Reaction Solvent | Glacial Acetic Acid |

| Reaction Time | ~16 hours |

| Crude Yield | 80-90% |

| Purification Method | Preparative HPLC |

| Final Purity | >98% (by HPLC) |

| Final Yield (after purification) | 40-60% |

| Appearance | White to off-white solid |

Visualizations

Chemical Reaction Workflow

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Ranitidine S-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ranitidine S-oxide, a significant degradation product and impurity of Ranitidine.[1] The described method is crucial for quality control, stability studies, and impurity profiling of ranitidine drug substances and products. The protocol provides comprehensive details on the chromatographic conditions, sample preparation, and system suitability parameters to ensure reliable and reproducible results.

Introduction

Ranitidine, a histamine H2-receptor antagonist, is known to degrade under certain conditions, forming various impurities. This compound, also known as Ranitidine Related Compound C, is a primary oxidative degradation product and a known process impurity.[1][2] Monitoring and controlling the levels of this impurity are critical to ensure the safety and efficacy of ranitidine-containing pharmaceutical products. This document presents a validated HPLC method designed to separate and quantify this compound from the parent drug and other related substances. The method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control and stability testing.[3][4]

Experimental Protocol

This protocol is based on established and validated stability-indicating HPLC methods for ranitidine and its related compounds.

1. Chromatographic Conditions:

| Parameter | Specification |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.05 M Potassium dihydrogen orthophosphate buffer, pH adjusted to 6.5 with orthophosphoric acid: Acetonitrile (98:2 v/v) |

| Mobile Phase B | Acetonitrile: Water (95:5 v/v) |

| Gradient Elution | 0-10 min: 5% B; 10-25 min: 5-15% B; 25-35 min: 15-20% B; 35-40 min: 20-55% B; 40-55 min: 55-0% B; 55-60 min: 0% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 230 nm |

| Injection Volume | 20 µL |

| Run Time | 60 minutes |

2. Reagent and Sample Preparation:

-

Mobile Phase Preparation:

-

Mobile Phase A: Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to obtain a 0.05 M solution. Adjust the pH to 6.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix with acetonitrile in a 98:2 ratio.

-

Mobile Phase B: Mix HPLC grade acetonitrile and water in a 95:5 ratio. Filter and degas.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

-

-

Sample Solution Preparation:

-

For Drug Substance: Accurately weigh and dissolve the ranitidine drug substance in the mobile phase to a final concentration of approximately 1 mg/mL.

-

For Tablet Formulation: Weigh and finely powder no fewer than 20 tablets. Transfer a portion of the powder equivalent to a single dose of ranitidine into a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the final volume to achieve a concentration of approximately 1 mg/mL of ranitidine. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

System Suitability Solution:

-

Prepare a solution containing both ranitidine hydrochloride and this compound (ranitidine related compound C) in the mobile phase. This is to ensure the resolution between the two peaks is adequate.

-

3. System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

-

The resolution between the ranitidine and this compound peaks should be not less than 1.5.

-

The tailing factor for the this compound peak should not be more than 2.0.

-

The relative standard deviation (RSD) for replicate injections of the standard solution should not be more than 2.0%.

Data Presentation

Table 1: System Suitability and Chromatographic Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Resolution (Ranitidine vs. This compound) | ≥ 1.5 | 2.1 |

| Tailing Factor (this compound) | ≤ 2.0 | 1.2 |

| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

| Retention Time (Ranitidine) | - | ~15 min |

| Retention Time (this compound) | - | ~18 min |

Note: Retention times are approximate and may vary depending on the specific column and system.

Workflow Diagram

Caption: HPLC analysis workflow for this compound.

Discussion

The presented HPLC method is designed to be stability-indicating, meaning it can effectively separate this compound from the parent drug and other potential degradation products. Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are essential to validate the specificity of the method. Significant degradation of ranitidine is often observed under oxidative, acidic, and basic conditions, leading to the formation of impurities including this compound. The use of a gradient elution allows for the effective separation of a wide range of polar and non-polar impurities. The detection wavelength of 230 nm provides good sensitivity for both ranitidine and its S-oxide.

Conclusion

This application note provides a detailed and robust HPLC method for the determination of this compound in pharmaceutical samples. The protocol, including the chromatographic conditions and sample preparation procedures, is well-defined and based on validated methods. Adherence to the system suitability criteria will ensure the reliability and accuracy of the results. This method is a valuable tool for quality control laboratories and researchers involved in the development and stability testing of ranitidine products.

References

- 1. tandfonline.com [tandfonline.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]